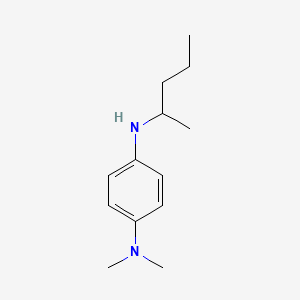
1-(3-Bromopropyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a 3-bromopropyl group and two fluorine atoms at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4,4-difluoropiperidine can be synthesized through a multi-step process. One common method involves the initial formation of 4,4-difluoropiperidine, followed by the introduction of the 3-bromopropyl group. The synthesis typically involves:
Step 1: Formation of 4,4-difluoropiperidine by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Step 2: Alkylation of 4,4-difluoropiperidine with 1,3-dibromopropane in the presence of a strong base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Nucleophilic Substitution: Formation of 1-(3-azidopropyl)-4,4-difluoropiperidine.
Elimination Reactions: Formation of 4,4-difluoro-1-propylpiperidine.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 1-(3-propyl)-4,4-difluoropiperidine.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms may enhance the compound’s stability and influence its binding affinity to targets.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-4,4-difluoropiperidine
- 1-(3-Iodopropyl)-4,4-difluoropiperidine
- 1-(3-Bromopropyl)-4-fluoropiperidine
Comparison: 1-(3-Bromopropyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds with only one fluorine atom or different halogen substitutions. The difluoro substitution may enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Propriétés
Formule moléculaire |
C8H14BrF2N |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C8H14BrF2N/c9-4-1-5-12-6-2-8(10,11)3-7-12/h1-7H2 |
Clé InChI |
FHZZCJPFGZKBGA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)



![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)
![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)






